Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-isoxazolyl)-
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Overview
Description
Spiro[1-azabicyclo[222]octane-2,3’-pyrrolidine], 1’-(5-isoxazolyl)- is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine], 1’-(5-isoxazolyl)- typically involves multiple steps, starting with the formation of the spirocyclic core. One common method includes the Dieckmann cyclization of a suitable piperidine derivative . This is followed by further functionalization to introduce the isoxazolyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Spiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine], 1’-(5-isoxazolyl)- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Spiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine], 1’-(5-isoxazolyl)- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of biochemical pathways.
Medicine: It has potential therapeutic applications due to its ability to modulate specific receptors or enzymes.
Industry: The compound can be used in the development of new materials with specialized properties.
Mechanism of Action
The mechanism of action for Spiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine], 1’-(5-isoxazolyl)- involves its interaction with specific molecular targets. For example, similar compounds have been shown to act as agonists at nicotinic acetylcholine receptors . This interaction can modulate neurotransmission and influence various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Spiro[1-azabicyclo[2.2.2]octane-3,5’-oxazolidin-2’-one]: This compound is a conformationally restricted analogue of acetylcholine and acts as a highly selective full agonist at the alpha 7 nicotinic acetylcholine receptor.
Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane]:
Uniqueness
Spiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine], 1’-(5-isoxazolyl)- stands out due to its specific spirocyclic arrangement and the presence of the isoxazolyl group. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
646056-99-7 |
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Molecular Formula |
C13H19N3O |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
5-spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine]-1'-yl-1,2-oxazole |
InChI |
InChI=1S/C13H19N3O/c1-5-14-17-12(1)15-8-4-13(10-15)9-11-2-6-16(13)7-3-11/h1,5,11H,2-4,6-10H2 |
InChI Key |
AKEZUDYLAJKBKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1CC23CCN(C3)C4=CC=NO4 |
Origin of Product |
United States |
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